

AM-5308: A Technical Guide for Basic Research Applications

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Compound of Interest

Compound Name: AM-5308

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This in-depth technical guide explores the basic research applications of **AM-5308**, a potent and selective inhibitor of the mitotic kinesin KIF18A. **AM-5308** has emerged as a valuable tool for investigating the mechanisms of mitosis, particularly in the context of chromosomally unstable cancers. This document provides a comprehensive overview of its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its cellular effects and workflows.

Core Mechanism of Action: Targeting KIF18A in Mitosis

AM-5308 exerts its biological effects through the specific inhibition of KIF18A, a plus-end directed motor protein belonging to the kinesin-8 family.[1][2][3] KIF18A plays a crucial role in regulating microtubule dynamics at the kinetochore-microtubule interface, which is essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[3][4]

In normal, healthy cells, the function of KIF18A is largely dispensable for cell division.[5] However, cancer cells exhibiting chromosomal instability (CIN) are particularly dependent on KIF18A to manage their chaotic chromosomal arrangements and successfully complete mitosis.[1][5][6] By inhibiting the ATPase activity of KIF18A, **AM-5308** disrupts this critical process in CIN-positive cancer cells.[2][4] This disruption leads to a cascade of events, including the activation of the mitotic checkpoint (also known as the spindle assembly

checkpoint), prolonged mitotic arrest, and ultimately, apoptotic cell death.[1][2][3] This selective cytotoxicity towards chromosomally unstable cancer cells makes **AM-5308** a compelling subject of research for targeted cancer therapies.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for **AM-5308** from various in vitro and in vivo studies.

Parameter	Value	Assay Condition	Reference
IC50	47 nM	KIF18A-mediated microtubule ATPase activity	[2]
IC50	224 nM	KIF19A motor activity	[7]
EC50	0.041 µM	Mitotic arrest in MDA-MB-157 cells	[2]

Table 1: In Vitro Potency of **AM-5308**

Cell Line	Cancer Type	Parameter	Value	Reference
MDA-MB-157	Triple-Negative Breast Cancer	EC50 (Mitotic Arrest)	0.041 µM	[2]
OVCAR-3	Ovarian Cancer	IC50 (Anti-proliferative)	53.3 nM	[4]
OVCAR-8	Ovarian Cancer	IC50 (Anti-proliferative)	534 nM	[4]

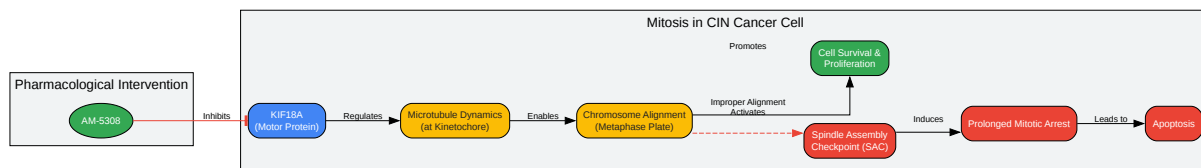
Table 2: Cellular Activity of **AM-5308** in Selected Cancer Cell Lines

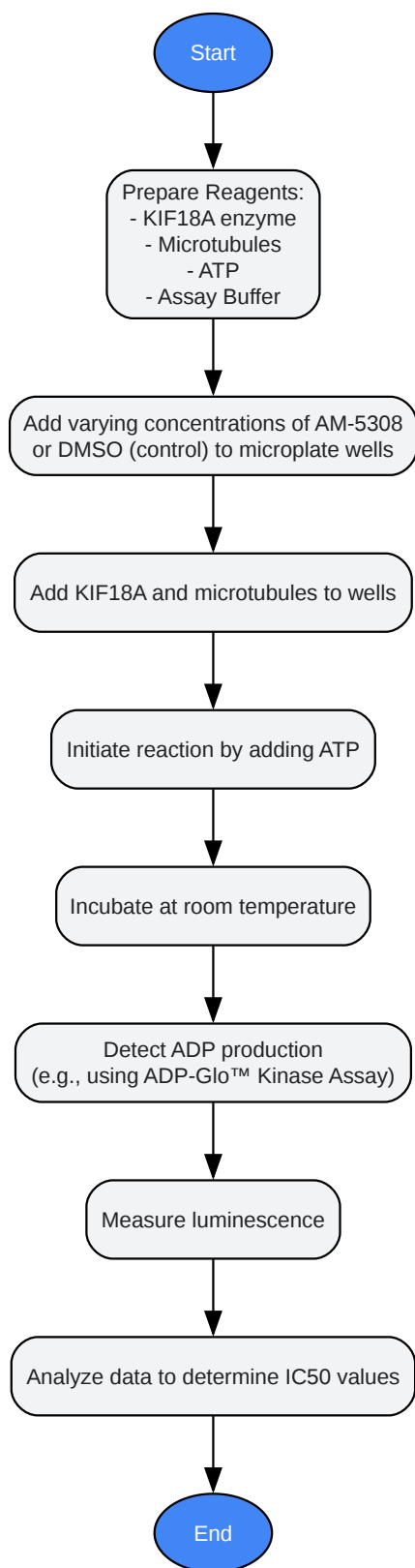
Animal Model	Treatment	Outcome	Reference
OVCAR-3 Xenograft (mouse)	25 mg/kg, ip, once daily for 2 days	Inhibition of tumor growth	[2]

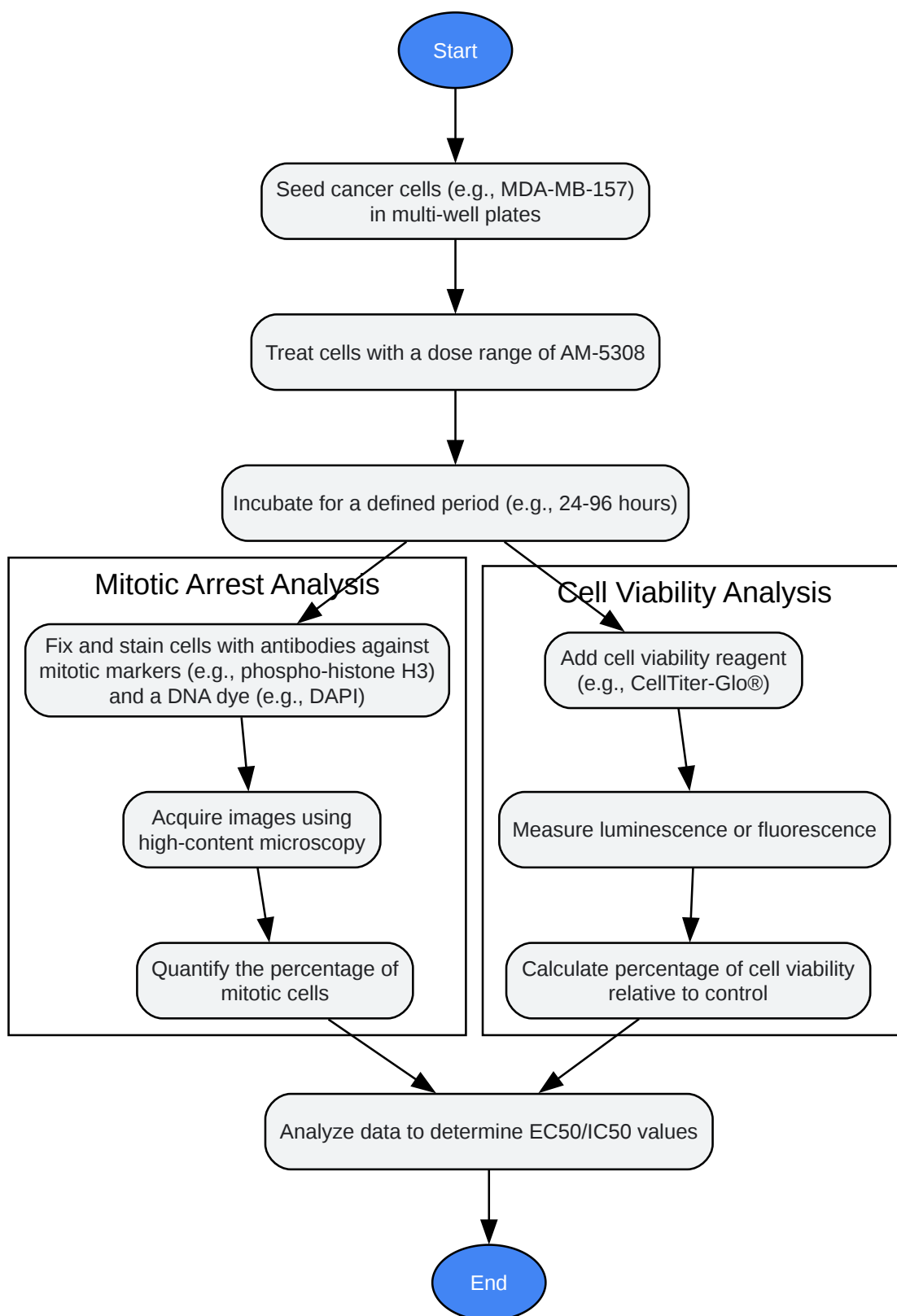
Table 3: In Vivo Efficacy of **AM-5308**

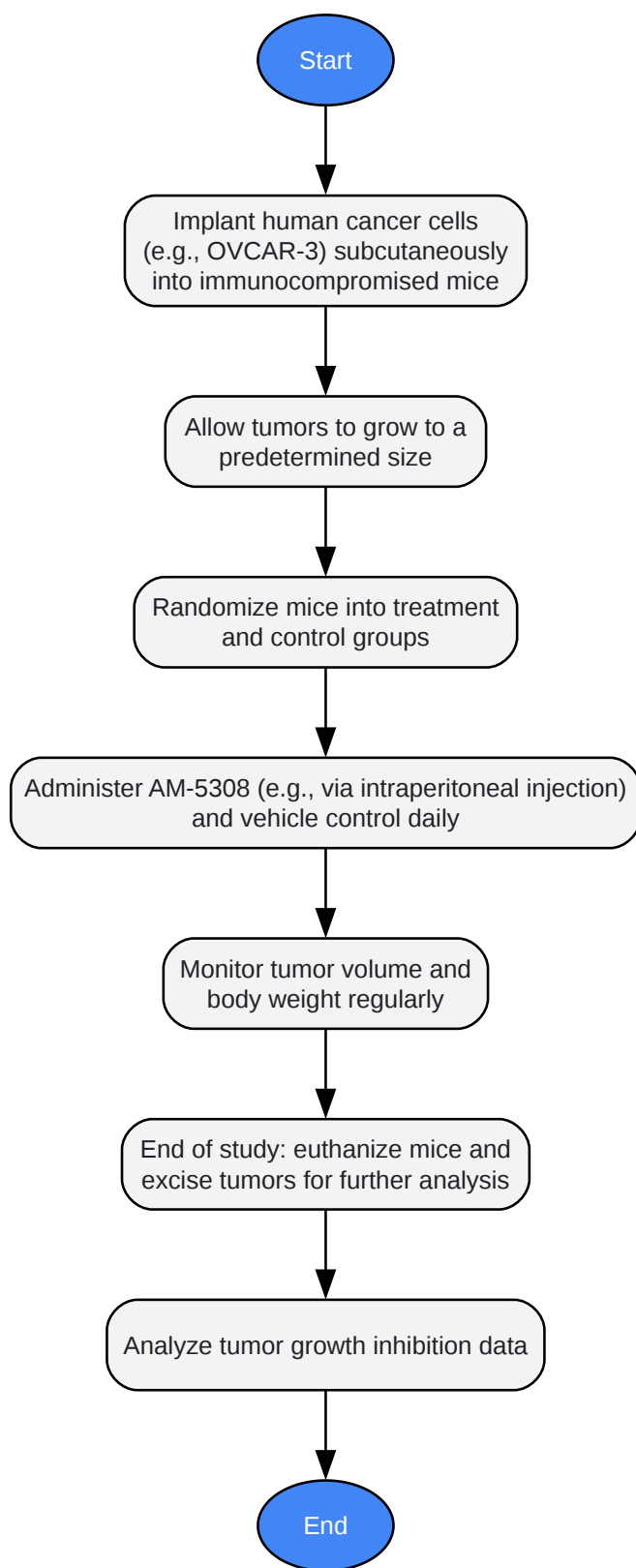
Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway affected by **AM-5308**.









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